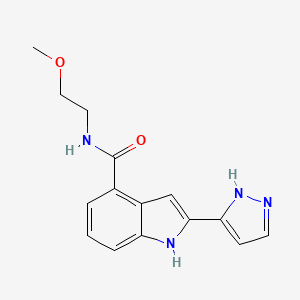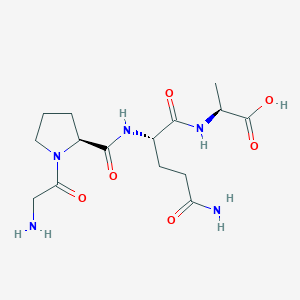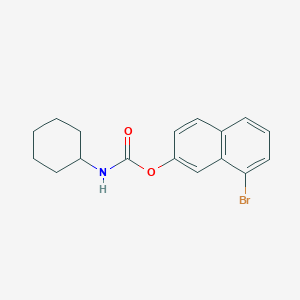
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate is a chemical compound with the molecular formula C17H18BrNO2 It is known for its unique structure, which includes a bromonaphthalene moiety and a cyclohexylcarbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate typically involves the reaction of 8-bromonaphthalene-2-amine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and cyclohexanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., methoxy or tert-butyl derivatives.
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Reduced products may include naphthalenes with different degrees of hydrogenation.
科学研究应用
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with biological receptors or enzymes, while the carbamate group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
相似化合物的比较
Similar Compounds
- (8-chloronaphthalen-2-yl) N-cyclohexylcarbamate
- (8-fluoronaphthalen-2-yl) N-cyclohexylcarbamate
- (8-iodonaphthalen-2-yl) N-cyclohexylcarbamate
Uniqueness
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromonaphthalene and cyclohexylcarbamate groups provides a unique structural framework that can interact with biological targets in distinct ways compared to its analogs.
属性
CAS 编号 |
565460-10-8 |
|---|---|
分子式 |
C17H18BrNO2 |
分子量 |
348.2 g/mol |
IUPAC 名称 |
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H18BrNO2/c18-16-8-4-5-12-9-10-14(11-15(12)16)21-17(20)19-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,19,20) |
InChI 键 |
XPXJYHQENPSHOH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)OC2=CC3=C(C=CC=C3Br)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


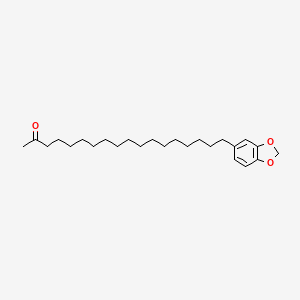
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
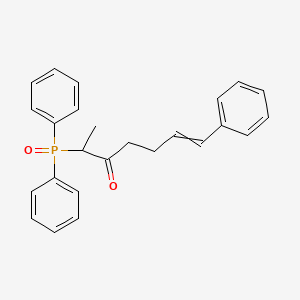

![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)


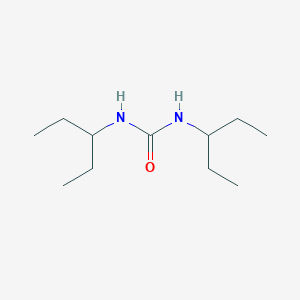

![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)
